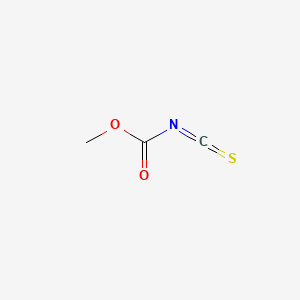
3-Hidroxi-4-metil-2(3H)-tiazoletiona
Descripción general
Descripción
3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-2(3H)-thiazolethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of 3-Hydroxy-4-methyl-2(3H)-thiazolethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methyl-2(3H)-thiazolethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiazolidine: A saturated analog of thiazole with different reactivity.
Uniqueness
3-Hydroxy-4-methyl-2(3H)-thiazolethione is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-hydroxy-4-methyl-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKDIDVKVVVVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=S)N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321378 | |
| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49762-08-5 | |
| Record name | 49762-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the coordination chemistry of 3-Hydroxy-4-methyl-2(3H)-thiazolethione?
A: 3-Hydroxy-4-methyl-2(3H)-thiazolethione belongs to a class of compounds called cyclic thiohydroxamic acids. These compounds exhibit interesting coordination chemistry, acting as bidentate ligands through their oxygen and sulfur atoms. Understanding how 3-Hydroxy-4-methyl-2(3H)-thiazolethione interacts with metal ions can provide insights into its potential applications, which may include areas like catalysis and materials science. [, ]
Q2: What have researchers learned about the solid-state structure of 3-Hydroxy-4-methyl-2(3H)-thiazolethione complexes?
A: X-ray crystallography studies have revealed that 3-Hydroxy-4-methyl-2(3H)-thiazolethione forms complexes with divalent metals like cobalt, nickel, copper, and zinc. [, ] Interestingly, C–H⋯S contacts were observed in these complexes, but further analysis indicated these interactions do not significantly influence the overall crystal packing. [] This finding suggests that weaker intermolecular forces, such as C–H⋯O and C–H⋯π contacts, play a more dominant role in dictating the solid-state arrangement of these complexes. []
Q3: Can 3-Hydroxy-4-methyl-2(3H)-thiazolethione form solid solutions with other similar molecules?
A: Yes, research has demonstrated the formation of a molecular solid solution incorporating hydrated divalent zinc complexes of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and 1-hydroxy-2(1H)-pyridinethione. [] Characterization techniques like single-crystal X-ray diffraction, high-temperature powder X-ray diffraction, and solid-state NMR were employed to study this solid solution. [] This finding suggests the possibility of tuning the properties of these materials by varying the composition of the solid solution.
Q4: Are there any spectroscopic studies on 3-Hydroxy-4-methyl-2(3H)-thiazolethione?
A: Yes, polarized IR spectroscopy has been employed to investigate the hydrogen bond cyclic dimers of 3-Hydroxy-4-methyl-2(3H)-thiazolethione in its crystalline form. [] This technique provides valuable information about the vibrational modes of the molecule and the nature of intermolecular interactions, specifically hydrogen bonding, in the solid state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)













